molecular formula C26H35N5O3S B11424961 3-[5-(4-cyclohexylpiperazin-1-yl)-5-oxopentyl]-8-methoxy-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one

3-[5-(4-cyclohexylpiperazin-1-yl)-5-oxopentyl]-8-methoxy-2-thioxo-1,2,3,5-tetrahydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B11424961
M. Wt: 497.7 g/mol
InChI Key: YZLFMKLSFKOYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(4-CYCLOHEXYLPIPERAZIN-1-YL)-5-OXOPENTYL]-8-METHOXY-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a methoxy group, and a sulfanylidene group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-[5-(4-CYCLOHEXYLPIPERAZIN-1-YL)-5-OXOPENTYL]-8-METHOXY-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves multiple steps. The synthetic route typically starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

3-[5-(4-CYCLOHEXYLPIPERAZIN-1-YL)-5-OXOPENTYL]-8-METHOXY-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying cellular processes and interactions. In medicine, this compound has potential therapeutic applications, such as acting as a ligand for specific receptors or enzymes. Additionally, it may be used in the development of new drugs or diagnostic tools .

Mechanism of Action

The mechanism of action of 3-[5-(4-CYCLOHEXYLPIPERAZIN-1-YL)-5-OXOPENTYL]-8-METHOXY-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves its interaction with molecular targets such as receptors, enzymes, or ion channels. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Compared to other similar compounds, 3-[5-(4-CYCLOHEXYLPIPERAZIN-1-YL)-5-OXOPENTYL]-8-METHOXY-2-SULFANYLIDENE-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE stands out due to its unique combination of functional groups and structural features. Similar compounds include derivatives of indole, piperazine, and sulfanylidene, each with varying biological activities and applications. For instance, indole derivatives are known for their antiviral and anticancer properties, while piperazine derivatives are often used in pharmaceuticals for their psychoactive effects .

Properties

Molecular Formula

C26H35N5O3S

Molecular Weight

497.7 g/mol

IUPAC Name

3-[5-(4-cyclohexylpiperazin-1-yl)-5-oxopentyl]-8-methoxy-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one

InChI

InChI=1S/C26H35N5O3S/c1-34-19-10-11-21-20(17-19)23-24(27-21)25(33)31(26(35)28-23)12-6-5-9-22(32)30-15-13-29(14-16-30)18-7-3-2-4-8-18/h10-11,17-18,27H,2-9,12-16H2,1H3,(H,28,35)

InChI Key

YZLFMKLSFKOYGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2NC(=S)N(C3=O)CCCCC(=O)N4CCN(CC4)C5CCCCC5

Origin of Product

United States

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